4-Bromo-3,6-dihydro-2H-thiopyran 1,1-dioxide
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Overview
Description
4-Bromo-3,6-dihydro-2H-thiopyran 1,1-dioxide is a heterocyclic compound that contains a sulfur atom in its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,6-dihydro-2H-thiopyran 1,1-dioxide typically involves the bromination of 3,6-dihydro-2H-thiopyran. A common method includes the use of bromine in a solvent such as dichloromethane under reflux conditions . The reaction is carried out by adding a bromine solution dropwise to a solution of 3,6-dihydro-2H-thiopyran in dichloromethane, followed by stirring and heating .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,6-dihydro-2H-thiopyran 1,1-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiopyran derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted thiopyrans, sulfoxides, and sulfones .
Scientific Research Applications
4-Bromo-3,6-dihydro-2H-thiopyran 1,1-dioxide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Catalysis: Employed as a catalyst in various organic reactions
Mechanism of Action
The mechanism of action of 4-Bromo-3,6-dihydro-2H-thiopyran 1,1-dioxide involves its interaction with molecular targets through its bromine and sulfur atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, thereby altering their function .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dihydro-2H-thiopyran
- 4-Chloro-3,6-dihydro-2H-thiopyran
- 4-Fluoro-3,6-dihydro-2H-thiopyran
Uniqueness
4-Bromo-3,6-dihydro-2H-thiopyran 1,1-dioxide is unique due to the presence of both bromine and sulfur in its structure, which imparts distinct reactivity and potential for diverse applications compared to its analogs .
Properties
IUPAC Name |
4-bromo-3,6-dihydro-2H-thiopyran 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2S/c6-5-1-3-9(7,8)4-2-5/h1H,2-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEALZOHSWYAFJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC=C1Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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